Tetrahydrodicyclopentadiene
Overview
Description
Tetrahydrodicyclopentadiene, also known as this compound, is a useful research compound. Its molecular formula is C10H16 and its molecular weight is 136.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22464. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tricyclo[5.2.1.02,6]decane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSXSORODABQKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CCC(C3)C2C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859773 | |
Record name | Octahydro-4,7-methano-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6004-38-2, 2825-83-4 | |
Record name | Tricyclo[5.2.1.02,6]decane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6004-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,7-Methano-1H-indene, octahydro-, (3aR,4R,7S,7aS)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002825834 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,7-Methano-1H-indene, octahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydrodicyclopentadiene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22464 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,7-Methano-1H-indene, octahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octahydro-4,7-methano-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60859773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3aα,4α,7α,7aα)-octahydro-4,7-methano-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tricyclo[5.2.1.02,6]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of THDCPD?
A1: THDCPD has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
Q2: Does THDCPD exist in different isomeric forms?
A2: Yes, THDCPD exists as two main isomers: endo-tetrahydrodicyclopentadiene and exo-tetrahydrodicyclopentadiene. These isomers differ in the spatial orientation of the cyclopentane ring fused to the norbornane structure.
Q3: What are the key differences between endo-THDCPD and exo-THDCPD?
A3: exo-THDCPD generally exhibits more desirable properties for fuel applications, such as a lower freezing point (-79 °C) [], lower viscosity [, ], and higher density compared to endo-THDCPD [].
Q4: How can these isomers be differentiated spectroscopically?
A4: The isomers can be distinguished using techniques like 1H NMR spectroscopy. The anisotropic effect of functional groups attached to the THDCPD skeleton results in distinct chemical shifts, providing information about the conformational equilibrium and allowing differentiation between the isomers [].
Q5: How is exo-THDCPD typically synthesized?
A5: exo-THDCPD is commercially produced via a two-step process. First, dicyclopentadiene (DCPD) undergoes hydrogenation to yield endo-THDCPD. This is followed by isomerization of endo-THDCPD to exo-THDCPD, often catalyzed by acids [].
Q6: What are the drawbacks of using conventional acid catalysts like AlCl3 for this isomerization?
A6: Traditional Lewis acid catalysts like AlCl3, while effective, suffer from drawbacks like being difficult to handle, posing environmental concerns, and requiring separation from the product mixture [, , ].
Q7: What alternative catalysts have been explored for the isomerization of endo-THDCPD to exo-THDCPD?
A7: Researchers have investigated various alternative catalysts, including:
- Zeolites: H-type zeolites, particularly those with large pore sizes like HY, have shown good activity for the isomerization reaction []. Modification of HY zeolites with Pt (Pt/HY) significantly enhances catalytic stability and suppresses coke formation, a major challenge in zeolite-catalyzed isomerization [].
- Heteropoly acids: These acids, especially cesium-substituted Keggin-type heteropolyacids, exhibit high catalytic activity for the isomerization and offer advantages over AlCl3 [].
- Immobilized AlCl3: Immobilizing AlCl3 on supports like SiO2 allows for easier separation and reuse of the catalyst while maintaining good activity and selectivity for exo-THDCPD [].
Q8: Can the hydrogenation and isomerization steps be combined into a single process?
A8: Yes, researchers have developed bifunctional catalysts that enable the one-step conversion of DCPD directly into exo-THDCPD in a continuous-flow reactor [, ]. These catalysts typically combine a metal (like Ni) for hydrogenation and a support with isomerization activity (like Hβ zeolite) [, ].
Q9: What is the role of hydrogen in the catalytic rearrangement of THDCPD?
A9: Hydrogen plays a crucial role in preventing catalyst deactivation by coke formation. In the presence of hydrogen and a bifunctional catalyst like rare-earth exchanged Y zeolite, THDCPD can undergo rearrangement to form adamantane. The hydrogen helps in hydrocracking the deposited hydrocarbons, regenerating the catalyst [].
Q10: What are the primary applications of exo-THDCP?
A10: exo-THDCP is a key component of high-energy-density fuels, particularly JP-10, used in applications like missiles and aircraft [, , ]. Its high energy density makes it suitable for volume-limited propulsion systems.
Q11: Besides fuel applications, what other uses does THDCPD have?
A11: THDCPD and its derivatives find use in various applications, including:
- Polymers: THDCPD serves as a building block for synthesizing polymers with high refractive indices and Abbe's numbers, making them suitable for optical applications [].
- Lubricants: Its low freezing point and viscosity make THDCPD suitable as a component in lubricating oils [].
- Solvents: THDCPD can be utilized as a solvent in various applications, including paints, resins, surfactants, and semiconductor cleaning [].
Q12: How do the physical properties of exo-THDCP affect its blending with other fuels?
A12: Researchers have extensively studied the densities, viscosities, and excess molar volumes of exo-THDCP mixtures with various compounds, including n-alkanes [, ], alcohols [, ], and other cyclic hydrocarbons [, ]. These studies provide valuable data for understanding the blending behavior and physical properties of exo-THDCP-containing fuel mixtures.
Q13: What is known about the thermal decomposition of exo-THDCP?
A13: Thermal decomposition studies of exo-THDCP, both in the presence and absence of oxygen and various metals, provide insights into its stability and degradation pathways at high temperatures relevant to combustion [, , , , ]. These studies reveal the formation of various C1-C10 products, including cyclic and acyclic hydrocarbons, and highlight the influence of factors like temperature, oxygen, and metal surfaces on the decomposition process [, , , , , ].
Q14: How is computational chemistry employed in THDCPD research?
A14: Computational techniques provide valuable insights into THDCPD's properties and reactivity.
- Kinetic Modeling: Theoretical calculations help determine rate constants and product branching ratios for THDCPD pyrolysis, allowing for a quantitative assessment of decomposition mechanisms and validation against experimental data [].
- Mechanistic Studies: Electronic structure calculations elucidate reaction pathways, like those involved in the oxidation of THDCPD in the presence of reactive metal nanopowders, helping understand the role of intermediates and catalysts [, ].
Q15: What are the environmental considerations associated with THDCPD?
A15: While THDCPD offers advantages as a high-energy-density fuel, its environmental impact requires consideration. Research on its combustion products, potential for emissions, and biodegradability is essential for assessing and mitigating any negative environmental consequences.
Q16: Are there any efforts to explore greener synthesis routes for THDCPD?
A16: Yes, the development of one-step, continuous-flow processes using heterogeneous catalysts over traditional homogeneous catalysts like AlCl3 represents a step towards greener and more sustainable THDCPD production [, ]. Further research on catalyst optimization and process intensification can contribute to minimizing environmental impact.
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